2-(Cyclopropylmethoxy)-6-ethylphenol

Description

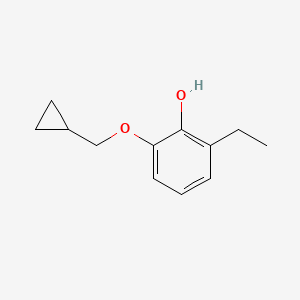

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-(cyclopropylmethoxy)-6-ethylphenol |

InChI |

InChI=1S/C12H16O2/c1-2-10-4-3-5-11(12(10)13)14-8-9-6-7-9/h3-5,9,13H,2,6-8H2,1H3 |

InChI Key |

NESOOJAJPHUEFN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)OCC2CC2)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Cyclopropylmethoxy 6 Ethylphenol

Investigations into the Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant feature of 2-(Cyclopropylmethoxy)-6-ethylphenol, dictating much of its chemical behavior. This functional group is a site of moderate acidity and a potent nucleophile upon deprotonation, and it strongly influences the reactivity of the aromatic ring. The presence of ortho-substituents (cyclopropylmethoxy and ethyl groups) introduces steric considerations that can modulate its reactivity compared to unsubstituted phenol (B47542).

The hydrogen-donating ability of the phenolic hydroxyl group is a key characteristic, contributing to the antioxidant properties often seen in phenolic compounds. nih.govnih.gov The dissociation of the O-H bond is influenced by the electronic nature of other substituents on the ring. researchgate.net In this compound, both the ethyl and cyclopropylmethoxy groups are electron-donating, which can slightly decrease the acidity of the phenol compared to the parent molecule but enhances the electron density of the aromatic ring.

Key reactions involving the hydroxyl group include deprotonation, esterification, and etherification. Deprotonation with a suitable base (e.g., sodium hydroxide, potassium carbonate) yields the corresponding phenoxide ion. This anion is a significantly stronger nucleophile than the neutral phenol and serves as a key intermediate for further functionalization, such as in the Williamson ether synthesis or acylation reactions to form esters. ntnu.no

Table 1: Selected Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | General Notes |

| Deprotonation | NaOH, K₂CO₃, NaH | Sodium or Potassium Phenoxide | Forms a highly nucleophilic phenoxide salt. |

| Esterification | Acyl Halide (e.g., Acetyl Chloride), Acid Anhydride (e.g., Acetic Anhydride) | Phenyl Ester | Typically requires a base catalyst (e.g., pyridine) to neutralize the acid byproduct. |

| Etherification | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Aryl Ether | A classic Williamson ether synthesis reaction. |

Elucidation of Reaction Pathways Involving the Cyclopropyl (B3062369) Ring System

The cyclopropyl group, part of the cyclopropylmethoxy substituent, is a strained three-membered ring that can undergo a variety of ring-opening reactions, which are not observed in unstrained cyclic or acyclic systems. The inherent ring strain (approximately 27 kcal/mol) is the primary driving force for these transformations. nih.gov Reaction pathways can be initiated by electrophiles (acids), radical species, or transition metals.

Acid-Catalyzed Ring Opening: In the presence of strong protic or Lewis acids, the cyclopropane (B1198618) ring can be protonated, leading to the formation of a carbocationic intermediate. This intermediate is then susceptible to attack by a nucleophile, resulting in a ring-opened product. The regioselectivity of the cleavage can be complex; for instance, protolytic ring opening of related cyclopropylamines in superacid has been shown to proceed via a 1,3-dication, involving the cleavage of the distal C-C bond. nih.gov

Radical-Mediated Ring Opening: The cyclopropyl ring can react with radical initiators. This process often involves the formation of a cyclopropyl-substituted carbon radical, which can rapidly rearrange via ring-opening to a more stable, linear alkyl radical. beilstein-journals.org This homoallylic radical can then participate in subsequent reactions, such as cyclization onto the nearby aromatic ring or reaction with other species. nih.gov

Transition-Metal-Catalyzed Transformations: Palladium, nickel, zinc, and other transition metals can catalyze the ring-opening of cyclopropanes. These reactions often proceed through an oxidative addition mechanism, forming a metallacyclobutane intermediate, which can then undergo further transformations. rsc.orgacs.org Such methods are synthetically valuable for constructing more complex molecular architectures and can be part of tandem reaction sequences. researchgate.net

Table 2: Potential Reaction Pathways for the Cyclopropyl Ring

| Pathway | Initiator/Catalyst | Key Intermediate(s) | Potential Product Type |

| Acid-Catalyzed | Strong Acids (e.g., H₂SO₄, CF₃SO₃H) | Carbocation / Dication | Ring-opened alcohol, ether, or Friedel-Crafts product |

| Radical-Mediated | Radical Initiators (e.g., AIBN, Peroxides) | Homoallylic radical | Ring-opened and potentially cyclized derivatives |

| Transition-Metal-Catalyzed | Pd(OAc)₂, Ni(ClO₄)₂, Zn(NTf₂)₂ | Metallacyclobutane | Alkenes, annulated ring systems |

Chemical Transformations of the Ethyl Side Chain on the Aromatic Nucleus

The ethyl group attached to the aromatic nucleus possesses a benzylic position—the carbon atom directly bonded to the ring. This position is particularly reactive due to the ability of the aromatic ring to stabilize intermediates such as radicals, carbocations, or carbanions through resonance. libretexts.org

Benzylic Oxidation: A primary transformation of the ethyl side chain is oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid. libretexts.org This reaction proceeds regardless of the length of the alkyl chain, provided there is at least one hydrogen atom on the benzylic carbon. The final product of such a reaction on this compound would be 3-(Cyclopropylmethoxy)-2-hydroxybenzoic acid.

Benzylic Halogenation: The benzylic position can be selectively halogenated under free-radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction introduces a bromine atom at the benzylic carbon, creating a reactive intermediate that can be used for further synthetic modifications, such as nucleophilic substitution or elimination reactions.

Table 3: Reactivity of the Ethyl Side Chain

| Reaction Type | Reagent(s) | Site of Reaction | Product Functional Group |

| Side-Chain Oxidation | KMnO₄, H₂CrO₄ | Benzylic Carbon | Carboxylic Acid |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), Light/AIBN | Benzylic Carbon | Bromoalkane |

Analysis of Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern on the aromatic ring of this compound is governed by the electronic and steric effects of the three existing substituents.

Electrophilic Aromatic Substitution (EAS): The phenolic hydroxyl (-OH) and the cyclopropylmethoxy (-OR) groups are both powerful activating, ortho-, para-directing groups due to the resonance donation of their lone pair electrons into the ring. chemistrysteps.comlibretexts.org The ethyl group (-Et) is a less powerful, inductively donating group that is also ortho-, para-directing. The cumulative effect is a highly activated aromatic ring.

The available positions for substitution are C3, C4, and C5.

Position C4 (para to -OH): Strongly activated by the hydroxyl group.

Position C5 (para to -OCH₂-cPr): Strongly activated by the alkoxy group.

Position C3 (ortho to both -OH and -OCH₂-cPr): Activated by both groups but likely subject to significant steric hindrance.

Therefore, electrophilic substitution is expected to occur preferentially at positions C4 and C5. The specific outcome may depend on the steric bulk of the incoming electrophile.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally unfavorable on electron-rich aromatic systems like phenols. pressbooks.pub Such reactions typically require a good leaving group (e.g., a halide) and the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to that leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org Since this compound possesses only electron-donating or weakly activating groups, it is expected to be unreactive toward nucleophilic aromatic substitution under standard conditions.

Table 4: Predicted Aromatic Substitution Patterns

| Reaction Type | Reagent(s) | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 5-Nitro derivatives | -OH and -OR are strong ortho, para directors. |

| Halogenation | Br₂, FeBr₃ | 4-Bromo and 5-Bromo derivatives | High ring activation may lead to poly-substitution without careful control. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl and 5-Acyl derivatives | Steric hindrance might favor substitution at the less hindered C5 position. |

Mechanistic Studies of Reductive and Oxidative Degradation

The degradation of this compound can proceed through various pathways depending on whether the conditions are oxidative or reductive. These processes can involve cleavage of the ether linkage, modification of the side chain, and eventual breakdown of the aromatic ring.

Oxidative Degradation: Under oxidative conditions, phenols are susceptible to conversion into quinones. chemistrysteps.comlibretexts.org For this compound, this could lead to the formation of a substituted benzoquinone, likely accompanied by the loss of one of the substituents. Furthermore, the ether linkage is a potential site for oxidative cleavage. Studies on lignin (B12514952) model compounds, which contain similar aryl-ether linkages, show that these bonds can be broken under various oxidative treatments. researchgate.net Fungal degradation pathways for aromatic compounds also frequently involve enzymatic reactions such as oxidation, dealkylation, and ether cleavage. acs.org The degradation process can generate reactive intermediates like phenoxy radicals, which can lead to a cascade of further reactions. chemrxiv.org

Reductive Degradation: Reductive pathways are less common for simple phenols but can be achieved under specific conditions. Catalytic hydrogenation at high pressure and temperature can reduce the aromatic ring to a cyclohexyl ring and may also cause hydrogenolysis (cleavage) of the C-O ether bond. Anaerobic biodegradation of phenolic compounds by microorganisms is a key environmental degradation pathway, often proceeding through the formation of a benzoyl-CoA intermediate before ring cleavage. researchgate.net These complex enzymatic pathways involve a series of reduction and modification steps to destabilize the aromatic system.

Table 5: Summary of Potential Degradation Pathways

| Degradation Type | Condition/Environment | Key Transformation(s) | Potential Intermediate(s)/Product(s) |

| Oxidative | Chemical Oxidants (e.g., H₂O₂, O₂) | Phenol oxidation, Ether cleavage, Side-chain oxidation | Substituted quinones, Phenoxy radicals, Carboxylic acids |

| Oxidative | Biological (e.g., Fungal) | Hydroxylation, Dealkylation, Ring cleavage | Dihydric phenols, Aldehydes, Aliphatic acids |

| Reductive | Catalytic Hydrogenation | Ring reduction, Ether bond hydrogenolysis | Substituted cyclohexanol, Cyclohexane derivatives |

| Reductive | Anaerobic Biodegradation | Ring reduction and cleavage | Benzoyl-CoA derivatives, Aliphatic acids |

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within 2-(Cyclopropylmethoxy)-6-ethylphenol can be elucidated.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons are expected to appear in the downfield region, typically between 6.7 and 7.2 ppm, with their specific shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. The ethyl group protons would present as a characteristic quartet and triplet. The protons of the cyclopropylmethoxy group would be observed in the upfield region, with the methylene (B1212753) protons adjacent to the oxygen appearing as a doublet and the cyclopropyl (B3062369) protons displaying complex multiplets. The phenolic hydroxyl proton is anticipated to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| -OH | 4.5 - 5.5 | br s | - |

| Ar-H | 6.7 - 7.2 | m | - |

| -OCH₂- | 3.8 - 4.0 | d | J = 7.0 |

| -CH₂CH₃ | 2.6 - 2.8 | q | J = 7.5 |

| -CH(CH₂)₂ | 1.1 - 1.3 | m | - |

| -CH₂CH₃ | 1.2 - 1.4 | t | J = 7.5 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons are expected to resonate in the range of 110-160 ppm. The carbon of the ether linkage (-OCH₂-) would be found further downfield compared to the aliphatic carbons of the ethyl and cyclopropyl groups due to the deshielding effect of the oxygen atom. The ethyl and cyclopropyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-O (Aromatic) | 150 - 155 |

| C-C₂H₅ (Aromatic) | 135 - 140 |

| Ar-C | 110 - 130 |

| -OCH₂- | 70 - 75 |

| -CH₂CH₃ | 20 - 25 |

| -CH(CH₂)₂ | 10 - 15 |

| -CH₂CH₃ | 10 - 15 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY correlations are expected between the adjacent protons of the ethyl group (-CH₂- and -CH₃), and among the protons of the aromatic ring. It would also show correlations between the methylene protons of the cyclopropylmethoxy group and the methine proton of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons over two to three bonds. This is particularly useful for connecting different spin systems. For instance, HMBC correlations would be expected from the -OCH₂- protons to the aromatic carbon C1, and to the cyclopropyl methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could be used to confirm the ortho-substitution pattern on the aromatic ring by observing correlations between the ethyl group protons and the adjacent aromatic proton, as well as between the cyclopropylmethoxy group protons and its neighboring aromatic proton.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons/Carbons |

|---|---|

| COSY | -CH₂CH₃ ↔ -CH₂CH₃; Ar-H ↔ Ar-H; -OCH₂- ↔ -CH(CH₂)₂ |

| HSQC | All directly bonded C-H pairs |

| HMBC | -OCH₂- → C1 (aromatic); -OCH₂- → -CH(CH₂)₂; -CH₂CH₃ → C6 (aromatic) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its molecular formula, C₁₂H₁₆O₂.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Molecular Formula |

|---|---|---|

| [M+H]⁺ | 193.1223 | C₁₂H₁₇O₂ |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. The fragmentation of this compound is expected to proceed through several key pathways, including cleavage of the ether bond and fragmentation of the ethyl and cyclopropyl groups. Common fragmentation patterns for phenols and ethers include the loss of the alkyl groups and rearrangements. chemistrynotmystery.comyoutube.comlibretexts.org The analysis of these fragment ions would provide further confirmation of the proposed structure.

A likely fragmentation pathway would involve the cleavage of the C-O bond of the ether, leading to the formation of a stable cyclopropylmethyl cation and a 2-ethylphenolate radical, or vice versa. Another expected fragmentation is the loss of the ethyl group from the aromatic ring.

Table 5: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

|---|---|

| 192 | [M]⁺ |

| 177 | [M - CH₃]⁺ |

| 163 | [M - C₂H₅]⁺ |

| 137 | [M - C₄H₇]⁺ (loss of cyclopropylmethyl) |

| 121 | [M - C₄H₇O]⁺ |

| 107 | [C₇H₇O]⁺ |

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the primary functional groups within the this compound molecule. By measuring the absorption of infrared radiation at specific wavenumbers, the vibrational modes of different chemical bonds can be determined. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent feature is a broad absorption band in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.infoopenstax.org The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.infolibretexts.org The presence of the aromatic ring is confirmed by C=C stretching vibrations, which typically appear as a series of sharp peaks between 1450 and 1600 cm⁻¹. openstax.orglibretexts.org

The ether linkage (C-O-C) gives rise to a strong, characteristic C-O stretching band, generally observed in the 1000-1300 cm⁻¹ range. orgchemboulder.com Specifically, aryl-alkyl ethers like this compound would show a distinct peak around 1250 cm⁻¹. The aliphatic C-H bonds in the ethyl and cyclopropylmethoxy groups are identified by stretching vibrations occurring in the 2850-3000 cm⁻¹ region. orgchemboulder.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic Hydroxyl | O-H Stretch (H-bonded) | 3200–3550 | Strong, Broad |

| Aromatic Ring | C=C Stretch | 1450–1600 | Medium to Strong |

| Alkyl Groups | C-H Stretch | 2850–3000 | Medium to Strong |

| Aryl-Alkyl Ether | C-O Stretch | 1200–1275 | Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for isolating it from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. thermofisher.com

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

The fragmentation pattern for this compound would be expected to show a molecular ion peak (M⁺), albeit potentially weak, corresponding to its molecular weight. Key fragmentation pathways for aromatic ethers often involve cleavage of the bonds adjacent to the oxygen atom. whitman.edulibretexts.org Common fragments would likely include the loss of the ethyl group (M-29), the cyclopropylmethyl group (M-55), or cleavage at the ether bond, leading to characteristic ions that help confirm the structure. whitman.edu The analysis of alkylphenols by GC-MS is a well-established method for identifying various isomers and related impurities. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity verification of compounds that may not be sufficiently volatile or stable for GC analysis. researchgate.netnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov

In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govcabidigitallibrary.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds are retained longer on the column.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring in the molecule absorbs UV light at a characteristic wavelength (typically around 270-280 nm). mdpi.com By comparing the retention time and UV spectrum of the sample peak to that of a pure reference standard, the identity and purity of the compound can be confirmed. The area under the chromatographic peak is proportional to the concentration, allowing for precise quantification. nih.gov

Chiral Chromatography for Enantiomeric Purity of Related Stereoisomers

While this compound is an achiral molecule, it can be a precursor or an intermediate in the synthesis of chiral compounds. In such cases, chiral chromatography is essential for separating the enantiomers (non-superimposable mirror images) of these related stereoisomers. americanpharmaceuticalreview.comnih.gov The biological and pharmacological activity of enantiomers can differ significantly, making the control of enantiomeric purity a critical aspect of pharmaceutical development. libretexts.orgnih.gov

Chiral chromatography, most often performed using HPLC, utilizes a chiral stationary phase (CSP). phenomenex.com A CSP is a column packing material that is itself chiral and can form transient, diastereomeric complexes with the individual enantiomers of the analyte. nih.gov Because these diastereomeric complexes have different stabilities and energies, one enantiomer interacts more strongly with the CSP and is retained on the column longer than the other, allowing for their separation. phenomenex.com Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. libretexts.orgnih.gov This technique is crucial for determining the enantiomeric excess (ee) of a chiral product synthesized from or related to this compound.

X-ray Crystallography for Definitive Solid-State Structure Elucidation of Crystalline Derivatives

The process begins with the growth of a high-quality single crystal of a derivative compound. This crystal is then exposed to a focused beam of X-rays. The electrons within the crystal's repeating lattice diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.orgazolifesciences.com

By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed. wikipedia.org This map is then used to determine the exact position of each atom in the molecule, providing a definitive elucidation of its solid-state structure. nih.gov This level of structural detail is unparalleled and serves as the gold standard for molecular structure confirmation. northwestern.edu

Computational Chemistry and Molecular Modeling of 2 Cyclopropylmethoxy 6 Ethylphenol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov For 2-(Cyclopropylmethoxy)-6-ethylphenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), would be utilized to optimize the molecular geometry and predict its ground state properties. chemrxiv.org This approach can accurately compute key structural parameters. scispace.comresearchgate.net

An illustrative output of such a calculation would provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule's most stable arrangement.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound Note: The following data is illustrative of the type of results generated by DFT calculations and is not based on published research for this specific molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

|---|---|---|---|---|---|

| Bond Length | C(1) | C(2) | ~1.40 Å | ||

| Bond Length | O(phenol) | H | ~0.96 Å | ||

| Bond Angle | C(1) | O(phenol) | H | ~109° |

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. diva-portal.org Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory compared to standard DFT for calculating electron correlation effects, which are crucial for obtaining highly accurate energetic information. researchgate.net For this compound, these methods could be employed to calculate precise ionization potentials, electron affinities, and the energies of frontier molecular orbitals (HOMO and LUMO), which are vital for understanding its chemical reactivity. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cyclopropylmethoxy and ethyl groups attached to the phenol (B47542) ring means that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. sapub.org

By systematically rotating the dihedral angles associated with the ether linkage and the ethyl group, a potential energy surface (PES) can be mapped out. mdpi.com This map reveals the energy landscape of the molecule, identifying low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such an analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. researchgate.net An MD simulation of this compound would track the movements of each atom over time, offering insights into its conformational flexibility and interactions with its environment. mdpi.com

Prediction of Spectroscopic Parameters and Spectral Interpretation

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra. For this compound, these methods can predict:

NMR Spectra : Theoretical calculations can determine the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted shifts can be compared with experimental data to confirm the molecular structure.

IR Spectra : By calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated. This helps in assigning the vibrational modes observed in an experimental IR spectrum, such as the characteristic O-H stretch of the phenol group and the C-O stretches of the ether.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound Note: This data is for illustrative purposes to show the output of spectroscopic prediction methods.

| Spectrum Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Phenolic OH) | ~4.5 - 5.5 ppm |

| ¹³C NMR | Chemical Shift (Phenolic C-OH) | ~150 - 155 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3300 - 3500 cm⁻¹ |

In Silico Reactivity Predictions and Mechanistic Pathway Modeling

Computational methods can predict the reactivity of this compound by analyzing its electronic properties. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can quantify the molecule's reactivity. nih.govnih.gov For instance, the phenolic hydroxyl group is a key site for reactions like deprotonation or hydrogen atom transfer. Computational modeling can be used to simulate the reaction pathways of, for example, its role as an antioxidant. nih.gov By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a proposed reaction mechanism can be evaluated, providing a detailed understanding of the chemical transformations the molecule may undergo.

Biotransformation and in Vitro Metabolic Fate Studies

Assessment of Metabolic Stability in Hepatic Microsomal and S9 Fractions

The metabolic stability of a compound provides an estimate of its susceptibility to biotransformation, which in turn influences its in vivo half-life and clearance. researchgate.net This is often assessed by incubating the compound with liver microsomes or S9 fractions and monitoring its disappearance over time. springernature.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.gov The S9 fraction includes both microsomal and cytosolic enzymes, offering a broader view of metabolic potential. nih.gov

For 2-(cyclopropylmethoxy)-6-ethylphenol, its metabolic stability would be determined by incubating it with human liver microsomes and S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs). The rate of disappearance of the parent compound allows for the calculation of key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). domainex.co.uk Phenolic compounds can vary widely in their metabolic stability, influenced by the nature and position of their substituents.

Illustrative Metabolic Stability Data for this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | % Parent Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| Calculated Parameters | |

| In Vitro Half-life (t½) | 25 min |

| Intrinsic Clearance (CLint) | 55 µL/min/mg protein |

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical results from a metabolic stability assay.

Identification and Characterization of Major Metabolites via Chemical Analysis

Identifying the metabolites of this compound is crucial for understanding its biotransformation pathways. This is typically achieved using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.net This technique allows for the separation of the parent compound from its metabolites and provides accurate mass measurements to help elucidate their structures.

Based on the structure of this compound, several major metabolites can be predicted. Phase I metabolism is likely to involve oxidation of the ethyl group and O-dealkylation of the cyclopropylmethoxy group. Phase II metabolism would primarily involve conjugation of the phenolic hydroxyl group.

Predicted Major Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Reaction | Method of Characterization |

| M1 | 1-(3-(Cyclopropylmethoxy)-2-hydroxyphenyl)ethanol | Hydroxylation of the ethyl group | LC-MS/MS |

| M2 | 2-(Cyclopropylmethoxy)-6-vinylphenol | Dehydrogenation of the ethyl group | LC-MS/MS |

| M3 | 2-Ethyl-6-hydroxyphenoxymethyl cyclopropyl (B3062369) ketone | Oxidation of the cyclopropylmethoxy group | LC-MS/MS |

| M4 | This compound glucuronide | Glucuronidation of the phenolic hydroxyl group | LC-MS/MS |

Note: The metabolites listed are predictive and based on common metabolic pathways for similar chemical structures.

Elucidation of Primary and Secondary Metabolic Pathways

The metabolic fate of this compound is expected to proceed through both primary (Phase I) and secondary (Phase II) metabolic pathways.

Primary (Phase I) Metabolic Pathways: Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For this compound, the primary pathways are likely to be:

Oxidation: The ethyl group is a probable site for oxidation, catalyzed by CYP enzymes. This could lead to the formation of a primary alcohol (1-(3-(cyclopropylmethoxy)-2-hydroxyphenyl)ethanol), which could be further oxidized to a ketone or carboxylic acid.

O-Dealkylation: The cyclopropylmethoxy ether linkage could be cleaved through O-dealkylation, another CYP-mediated reaction, to yield 2-ethyl-1,3-benzenediol and cyclopropanemethanol.

Aromatic Hydroxylation: While the phenol (B47542) group directs metabolism, hydroxylation of the aromatic ring at other positions is also a possibility, though likely a minor pathway.

Secondary (Phase II) Metabolic Pathways: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, greatly increasing their water solubility and facilitating their excretion. rsc.org

Glucuronidation: The phenolic hydroxyl group is a prime site for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net This is expected to be a major metabolic pathway for this compound, leading to the formation of a glucuronide conjugate. nih.gov

Sulfation: Sulfation of the phenolic group, catalyzed by sulfotransferases (SULTs), is another possible conjugation pathway, often competing with glucuronidation. nih.gov

Involvement of Specific Enzyme Systems (e.g., Cytochrome P450 Isoforms, UDP-Glucuronosyltransferases)

The metabolism of this compound is anticipated to be mediated by specific enzyme superfamilies.

Cytochrome P450 (CYP) Isoforms: The CYP superfamily of enzymes is central to Phase I metabolism. nih.gov For phenolic compounds, CYP2E1 is often involved in their metabolism. nih.gov Other isoforms such as CYP1A2, CYP2C9, and CYP3A4 are also known to metabolize a wide range of xenobiotics and could potentially contribute to the oxidation of the ethyl and cyclopropylmethoxy moieties of the molecule.

UDP-Glucuronosyltransferases (UGTs): UGTs are the key enzymes in Phase II glucuronidation. rsc.org The UGT1A subfamily, particularly UGT1A1, UGT1A6, and UGT1A9, are primarily responsible for the glucuronidation of phenols. nih.govyoutube.com It is highly probable that one or more of these UGT isoforms are involved in the conjugation of this compound.

Predicted Enzymes Involved in the Metabolism of this compound

| Metabolic Pathway | Enzyme Superfamily | Probable Isoforms |

| Phase I: Oxidation of ethyl group | Cytochrome P450 | CYP2E1, CYP2C9 |

| Phase I: O-dealkylation | Cytochrome P450 | CYP3A4, CYP2D6 |

| Phase II: Glucuronidation | UDP-Glucuronosyltransferase | UGT1A1, UGT1A9 |

Note: The specific enzyme isoforms listed are based on known substrate specificities for similar functional groups and require experimental verification.

Potential Applications in Advanced Chemical Synthesis and Materials Science

Utilization as Synthetic Building Blocks for Complex Organic Molecules

The core utility of compounds structurally related to 2-(Cyclopropylmethoxy)-6-ethylphenol lies in their role as synthetic precursors. For instance, the isomeric compound, 4-[2-(Cyclopropylmethoxy)ethyl]phenol, has been identified as a key intermediate in the synthesis of (S)-betaxolol, a beta-blocker used in the treatment of glaucoma. ntnu.nontnu.no The synthesis of this precursor involves multiple steps, highlighting the value of the cyclopropylmethoxy phenol (B47542) scaffold in constructing more complex molecular architectures. ntnu.nontnu.no

The synthetic pathway to access these building blocks can involve the reaction of a phenol with a cyclopropylmethyl halide. For example, 1-benzyloxy-4-(2-cyclopropylmethoxyethyl) benzene (B151609) can be synthesized by the addition of (bromomethyl)cyclopropane (B137280) to the corresponding protected phenol. ntnu.no Another approach involves the treatment of 4-(2-chloroethyl)phenol (B1595590) with cyclopropylmethanol. ntnu.no These methods underscore the chemical strategies employed to introduce the cyclopropylmethoxy group, which can be a critical pharmacophore in drug design.

Incorporation into Novel Polymeric or Supramolecular Materials

There is currently no available research demonstrating the incorporation of this compound into novel polymeric or supramolecular materials. In principle, the phenolic moiety could be used as a monomer in polymerization reactions, such as in the formation of poly(phenylene oxide)s. The oxidative coupling of substituted phenols, like 2,6-dimethylphenol, is a well-established method for producing high-performance thermoplastics. researchgate.netresearchgate.net The specific substituents on this compound would be expected to influence the properties of any resulting polymer, such as its thermal stability, solubility, and mechanical characteristics. However, such polymers have not been reported.

In the realm of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, phenols can act as hydrogen bond donors and acceptors. nih.gov The specific shape and electronic properties of this compound could potentially be exploited to direct the formation of specific supramolecular architectures. Again, this remains a hypothetical application without direct supporting research.

Ligand Design in Catalysis and Coordination Chemistry

The design of ligands is a cornerstone of modern catalysis and coordination chemistry. nih.gov Phenol-containing molecules can serve as ligands for a variety of metal centers, with the phenoxide oxygen acting as a coordinating atom. The substituents on the phenyl ring play a crucial role in tuning the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

While there are no specific reports on the use of this compound as a ligand, its structure contains the necessary features. The phenolic oxygen could coordinate to a metal, and the cyclopropylmethoxy and ethyl groups would occupy specific regions of the coordination sphere. This could be advantageous in asymmetric catalysis, where precise control of the catalyst's chiral environment is essential. The development of such catalytic systems would require dedicated synthetic and catalytic studies, which have not yet been reported in the scientific literature.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-(Cyclopropylmethoxy)-6-ethylphenol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of the phenolic hydroxyl group using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). For regioselective introduction of the ethyl group, Friedel-Crafts alkylation or directed ortho-metalation (DoM) followed by quenching with ethyl electrophiles may be employed. Reaction optimization should focus on solvent polarity, base strength, and temperature to minimize side products like over-alkylation or ring oxidation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm and ethyl group splitting patterns). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity (>95%) should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer : Screen for kinase inhibition using in vitro enzymatic assays (e.g., IκB kinase or NF-κB pathways) based on structural analogs like ACHP, which modulates PLOD gene expression. Dose-response curves (0.1–100 µM) in cell lines (e.g., dermal fibroblasts) can identify IC₅₀ values. Include positive controls (e.g., BAY 11-7082 for NF-κB) and validate via Western blotting for downstream targets like collagen modifiers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity across different experimental models?

- Methodological Answer : Contradictions may arise from cell-type-specific responses (e.g., dermal vs. lung fibroblasts). To address this:

- Replicate assays in isogenic cell lines or primary cells from multiple tissues.

- Evaluate compound stability in culture media (via LC-MS) to rule out degradation.

- Use transcriptomics (RNA-seq) to identify context-dependent signaling pathways.

- Reference: ACHP’s differential PLOD suppression highlights the need for model-specific validation .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine target-agnostic and hypothesis-driven approaches:

- Chemoproteomics : Use affinity-based probes (e.g., photoaffinity labeling) to identify binding partners.

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to pinpoint synthetic lethal genes.

- Metabolomics : Track changes in collagen precursors (e.g., hydroxylysine) to link activity to PLOD enzymes .

Q. How should experimental designs be tailored to assess the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer :

- In vitro PK : Measure metabolic stability in liver microsomes (human/rodent) and permeability (Caco-2 assay).

- In vivo PK : Administer via IV/IP (1–10 mg/kg) and collect plasma/tissue samples over 24h. Quantify using LC-MS/MS with deuterated internal standards.

- Tissue distribution : Use whole-body autoradiography or mass spectrometry imaging (MSI) to map compound accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.